molecular formula C27H32N6O6S2 B2700642 ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393815-13-9

ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2700642
CAS RN: 393815-13-9
M. Wt: 600.71
InChI Key: KEGVOUAPTHSMTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C24H22F2N2O6S , with an average mass of 504.51 Da . The key structural features include:


Physical And Chemical Properties Analysis

  • Physical Form : This compound exists as a solid .
  • Storage : It should be kept in a dark place , sealed, and stored at 2-8°C .

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation (H315, H319). Avoid inhalation (H335). Possible carcinogenic effects (H350) .
  • Precautionary Statements : Handle with care (P201, P202). Avoid breathing dust/fume/gas/mist/vapors (P261). Use appropriate protective equipment (P281). If in eyes, rinse cautiously with water (P305+P351+P338). Seek medical advice if exposed or unwell (P308+P313) .

properties

IUPAC Name

ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O6S2/c1-5-39-26(36)22-18-9-7-6-8-10-20(18)41-25(22)29-23(34)16(3)40-27-31-30-21(32(27)4)14-28-24(35)17-12-11-15(2)19(13-17)33(37)38/h11-13,16H,5-10,14H2,1-4H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGVOUAPTHSMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NN=C(N3C)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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